molecular formula C17H14N4O5 B2411874 Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate CAS No. 899947-70-7

Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate

Cat. No. B2411874
CAS RN: 899947-70-7
M. Wt: 354.322
InChI Key: WJHHNBWYJPSYQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives, such as “Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate”, has been an interesting field for a long time . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate” consists of a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemical reactions of oxazole derivatives are often influenced by the presence of hetero atoms or groupings, which imparts preferential specificities in their biological responses .

Scientific Research Applications

Synthesis Techniques

  • Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate is involved in the synthesis of various organic compounds. For instance, treatment of related oxazolones with activated methylene compounds under acidic or basic conditions leads to the formation of 2H-pyran-2-ones and fused pyran-2-ones (Kočevar et al., 1992). Similarly, synthesis of 2,4,5-trisubstituted oxazoles from alpha-methylene ketones involves compounds related to Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate (Xiao-hua Cai et al., 2005).

Medicinal Chemistry Applications

  • In medicinal chemistry, derivatives of Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate are synthesized for potential applications. For instance, novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives were synthesized and evaluated for anti-inflammatory activity (A. P. Nikalje et al., 2015).

Green Chemistry Applications

  • Research has been conducted on environmentally friendly synthesis of compounds related to Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate. For example, a green approach for the design and discovery of paracetamol analogues as potential analgesic and antipyretic agents was explored (Y. Dathu Reddy et al., 2014).

Structural Analysis

  • The crystal structure of compounds related to Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate has been analyzed to understand their molecular configuration and potential applications. An example is the crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate (Zhengyi Li et al., 2015).

Mechanism of Action

The mechanism of action of oxazole derivatives is often related to their biological activities. For example, they have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Future Directions

The future directions in the research of oxazole derivatives like “Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate” could involve further exploration of their diverse biological potential . This could include the synthesis of various oxazole derivatives and screening them for their various biological activities .

properties

IUPAC Name

methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-19-14-13(15(23)21(17(19)24)9-12(22)25-2)20-8-11(26-16(20)18-14)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHHNBWYJPSYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(OC3=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate

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